Halosulfuron Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chlorinating agents, sulfonyl isocyanates, and pyrimidine derivatives under controlled temperatures and pH .
Industrial Production Methods: Industrial production of Halosulfuron Acid is carried out through large-scale chemical synthesis, ensuring high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Halosulfuron Acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the cleavage of the sulfonylurea bridge.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various derivatives of the pyrazole and pyrimidine rings, depending on the specific reaction conditions .
Scientific Research Applications
Halosulfuron Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Widely used in agriculture as a herbicide to control weeds in crops like maize, sugar cane, and rice.
Mechanism of Action
Comparison with Similar Compounds
- Bensulfuron-methyl
- Mesosulfuron-methyl
- Iodosulfuron-methyl
- Nicosulfuron
Comparison: Halosulfuron Acid is unique due to its high selectivity and effectiveness at low application rates. Unlike some other sulfonylureas, it has a broader spectrum of activity against both annual and perennial weeds . Additionally, its rapid absorption and translocation within plants make it highly effective in controlling target weeds .
Properties
Molecular Formula |
C12H13ClN6O7S |
---|---|
Molecular Weight |
420.79 g/mol |
IUPAC Name |
methyl 5-[(2-amino-4-methoxy-6-oxo-1H-pyrimidine-5-carbonyl)sulfamoyl]-3-chloro-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13ClN6O7S/c1-19-10(4(6(13)17-19)11(22)26-3)27(23,24)18-8(21)5-7(20)15-12(14)16-9(5)25-2/h1-3H3,(H,18,21)(H3,14,15,16,20) |
InChI Key |
OSCHCJFLKMOKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)C2=C(N=C(NC2=O)N)OC |
Origin of Product |
United States |
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